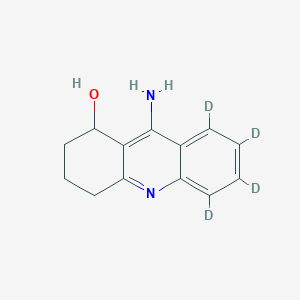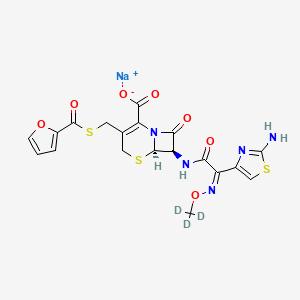
Ceftiofur-d3 (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ceftiofur-d3 (sodium) is a deuterium-labeled derivative of ceftiofur sodium, a third-generation cephalosporin antibiotic. This compound is primarily used in veterinary medicine due to its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The deuterium labeling in Ceftiofur-d3 (sodium) is particularly useful in pharmacokinetic and metabolic studies, as it allows for precise tracking and quantification of the compound in biological systems .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ceftiofur-d3 (sodium) involves the incorporation of deuterium atoms into the ceftiofur sodium molecule. One common method includes the reaction of 2-furanmethanethiol with deuterated reagents under controlled conditions. The process typically involves the use of ethanol, water, and sodium hydrosulfide, followed by the addition of 2-furoyl chloride at a specific temperature range .
Industrial Production Methods
Industrial production of Ceftiofur-d3 (sodium) often employs vacuum freeze-drying techniques to ensure high purity and stability of the final product. The process includes the preparation of reagents, detection and analysis using various spectrometric methods, and the combination of active carbon and adsorption resin for filtration and recrystallization .
化学反応の分析
Types of Reactions
Ceftiofur-d3 (sodium) undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Common in the modification of the cephalosporin core structure.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions include desfuroylceftiofur and other metabolites that retain antibacterial activity. These products are often analyzed using high-performance liquid chromatography and mass spectrometry to ensure their stability and efficacy .
科学的研究の応用
Ceftiofur-d3 (sodium) is extensively used in scientific research due to its stable isotopic labeling, which allows for precise tracking in pharmacokinetic and metabolic studies. Its applications include:
Chemistry: Used as a tracer in reaction mechanisms and metabolic pathways.
Biology: Helps in studying the interaction of antibiotics with bacterial cells.
Medicine: Used in the development and testing of new antibiotic formulations.
Industry: Employed in quality control and assurance processes for veterinary pharmaceuticals
作用機序
Ceftiofur-d3 (sodium) exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) on the bacterial cell wall. This binding inhibits the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. The disruption of cell wall synthesis leads to bacterial cell lysis and death. The deuterium labeling does not alter the fundamental mechanism of action but allows for detailed study of the drug’s pharmacokinetics and metabolism .
類似化合物との比較
Similar Compounds
Ceftiofur sodium: The non-deuterated form of Ceftiofur-d3 (sodium), widely used in veterinary medicine.
Cefquinome: Another cephalosporin antibiotic used in veterinary applications.
Cefotaxime: A third-generation cephalosporin used in human medicine.
Uniqueness
Ceftiofur-d3 (sodium) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where detailed pharmacokinetic data are required .
特性
分子式 |
C19H16N5NaO7S3 |
|---|---|
分子量 |
548.6 g/mol |
IUPAC名 |
sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C19H17N5O7S3.Na/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10;/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28);/q;+1/p-1/b23-11-;/t12-,16-;/m1./s1/i1D3; |
InChIキー |
RFLHUYUQCKHUKS-ZBMCXVNTSA-M |
異性体SMILES |
[2H]C([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)[O-].[Na+] |
正規SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




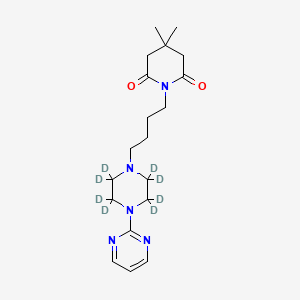
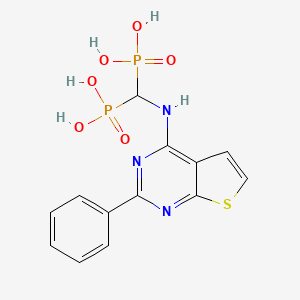

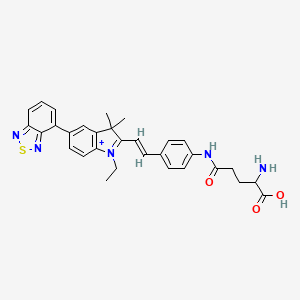
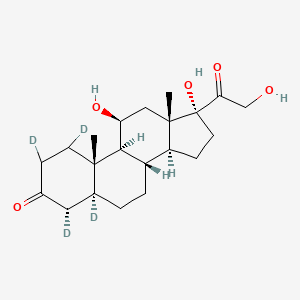
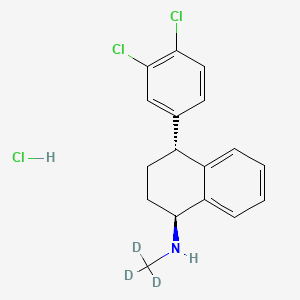
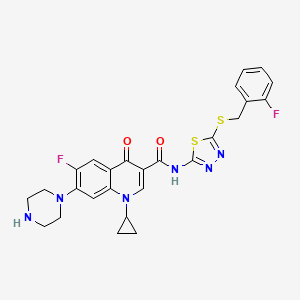



![1-[2,4-Dihydroxy-6-[(2-hydroxyphenyl)methyl]-3-methoxyphenyl]-3-phenylpropan-1-one](/img/structure/B15143120.png)
